molecular formula C5H3ClFNO2S B13630626 2-Chloropyridine-3-sulfonyl fluoride

2-Chloropyridine-3-sulfonyl fluoride

Cat. No.: B13630626
M. Wt: 195.60 g/mol
InChI Key: OZBWINBIHGMHBG-UHFFFAOYSA-N
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Description

2-Chloropyridine-3-sulfonyl fluoride is a halogenated pyridine derivative featuring a sulfonyl fluoride group (-SO₂F) at the 3-position and a chlorine atom at the 2-position of the pyridine ring. Sulfonyl fluorides are increasingly valued in medicinal chemistry and bioconjugation due to their stability and utility in click chemistry (e.g., SuFEx reactions).

Properties

Molecular Formula

C5H3ClFNO2S

Molecular Weight

195.60 g/mol

IUPAC Name

2-chloropyridine-3-sulfonyl fluoride

InChI

InChI=1S/C5H3ClFNO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H

InChI Key

OZBWINBIHGMHBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Chloropyridine-3-sulfonyl Fluoride

Preparation of 2-Chloropyridine-3-sulfonyl Chloride

The sulfonyl chloride intermediate is commonly prepared by sulfonation of 2-chloropyridine followed by chlorination. Two major methods are reported:

Sulfonation with Chlorosulfonic Acid
  • Reaction : 2-Chloropyridine reacts with chlorosulfonic acid under controlled low temperatures (0–5 °C) to form 2-chloropyridine-3-sulfonyl chloride.
  • Conditions : The reaction is typically carried out in inert solvents such as dichloromethane (DCM) to improve solubility and control reactivity.
  • Purification : The crude product is purified by recrystallization or distillation to achieve high purity (>95%).
  • Safety : The use of chlorosulfonic acid requires strict temperature control to avoid decomposition and side reactions.
Sulfonation via Pyridine-3-sulfonic Acid Intermediate
  • Step 1 : Pyridine-3-sulfonic acid is synthesized by sulfonation of pyridine using sulfuric acid or chlorosulfonic acid.
  • Step 2 : The sulfonic acid is then chlorinated using phosphorus trichloride or phosphorus pentachloride to yield pyridine-3-sulfonyl chloride.
  • Limitations : This method involves hazardous reagents and generates isomeric impurities that are difficult to separate, reducing overall yield and safety.

Conversion of Sulfonyl Chloride to Sulfonyl Fluoride

The transformation of 2-chloropyridine-3-sulfonyl chloride to this compound is achieved by nucleophilic substitution of the chloride with fluoride ions. Common reagents and conditions include:

  • Fluoride sources : Potassium fluoride (KF), cesium fluoride (CsF), or tetra-n-butylammonium fluoride (TBAF)
  • Catalysts : Sometimes magnesium chloride (MgCl₂) or pyrylium salts (e.g., Pyry-BF₄) are used to enhance chemoselectivity
  • Solvents : Polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) facilitate the substitution
  • Reaction conditions : Mild heating (room temperature to 60 °C) under inert atmosphere for several hours
  • Outcome : High chemoselectivity and yields are achievable, minimizing side reactions and decomposition

Data Table: Summary of Preparation Methods

Step Method Reagents Conditions Yield (%) Purity (%) Notes Reference
Sulfonation 2-Chloropyridine + Chlorosulfonic acid 2-Chloropyridine, ClSO₃H 0–5 °C, DCM solvent 75–80 90–95 Controlled temp critical to avoid over-sulfonation
Sulfonation Pyridine + Sulfuric acid, then chlorination Pyridine, H₂SO₄, PCl₃/PCl₅ Elevated temp, multi-step >90 85–90 Hazardous reagents, isomer impurities
Fluorination Sulfonyl chloride + KF + MgCl₂ + Pyry-BF₄ KF, MgCl₂, Pyry-BF₄ RT to 60 °C, polar aprotic solvent 80–90 >95 High chemoselectivity, mild conditions

Summary Table of Key Physical and Chemical Properties

Property Value Source
Molecular Formula C₅H₃ClFNO₂S PubChem
Molecular Weight 212.05 g/mol PubChem
CAS Number 6684-06-6 EPA DSSTox
IUPAC Name This compound PubChem
SMILES C1=CC(=C(N=C1)Cl)S(=O)(=O)F PubChem

Chemical Reactions Analysis

Types of Reactions

2-Chloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

    Bases: Triethylamine and pyridine are often used to neutralize the by-products and drive the reaction to completion.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

2-Chloropyridine-3-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloropyridine-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

Key comparable compounds include sulfonyl chlorides, sulfonic acids, and other halogenated pyridine derivatives (). Below is a detailed comparison:

Compound CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Key Applications Reactivity
2-Chloropyridine-3-sulfonyl chloride 6684-06-6 C₅H₃Cl₂NO₂S 212.05 324.5 ± 27.0 Organic synthesis intermediate High (nucleophilic substitution)
2-Chloropyridine-3-sulfonic acid Not provided C₅H₄ClNO₃S ~193.6 Not available Precursor for sulfonamide synthesis Moderate (acid-catalyzed reactions)
2-Chloropyridine-4-sulfonyl chloride 70682-09-6 C₆H₆ClNO₂S 207.64 Not available Pharmaceutical intermediates Positional isomer effects on reactivity
Generic sulfonyl fluoride (e.g., aryl-SO₂F) N/A R-SO₂F Varies Lower than chlorides Bioconjugation, SuFEx click chemistry Low (hydrolysis-resistant)

Notes:

  • Reactivity Differences : Sulfonyl chlorides (e.g., 2-Chloropyridine-3-sulfonyl chloride) exhibit higher reactivity in nucleophilic substitutions compared to sulfonyl fluorides, which are more hydrolytically stable.
  • Synthetic Utility : Sulfonyl fluorides are prioritized in modern drug discovery for their compatibility with aqueous environments and bioorthogonal reactions.

Physical and Chemical Properties

  • 2-Chloropyridine-3-sulfonyl chloride ():

    • Density: 1.6 ± 0.1 g/cm³
    • Flash Point: 150.1 ± 23.7°C
    • Vapour Pressure: 0.0 ± 0.7 mmHg at 25°C
    • Storage: Refrigerated (2–8°C) to prevent decomposition.
  • Positional Isomerism : The 3-sulfonyl substitution in chloropyridines (vs. 4-sulfonyl in CAS 70682-09-6) alters electronic effects, impacting reactivity and intermolecular interactions.

Key Discrepancies and Limitations in Evidence

  • Molecular Formula Conflicts: lists a compound named "2-Chloropyridine-3-sulfonyl chloride" with CAS 70682-09-6 and formula C₆H₆ClNO₂S, conflicting with (CAS 6684-06-6, C₅H₃Cl₂NO₂S).
  • Absence of Fluoride-Specific Data : The provided evidence lacks direct information on 2-Chloropyridine-3-sulfonyl fluoride, necessitating extrapolation from chloride analogs and general sulfonyl fluoride chemistry.

Biological Activity

2-Chloropyridine-3-sulfonyl fluoride (CPSF) is an organosulfur compound characterized by a pyridine ring with a chlorine atom at the second position and a sulfonyl fluoride group at the third position. Its molecular formula is C5H4ClFNO2S\text{C}_5\text{H}_4\text{ClFNO}_2\text{S}, with a molecular weight of approximately 195.61 g/mol. The unique combination of functional groups in CPSF contributes to its reactivity and potential biological applications.

The sulfonyl fluoride moiety in CPSF is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. This property makes it a valuable reagent in organic synthesis, particularly in the formation of sulfonamide derivatives when reacted with amines. Additionally, CPSF can undergo hydrolysis, leading to the formation of sulfonic acid and the release of fluoride ions.

Key Reactions Involving CPSF

  • Nucleophilic Substitution : The sulfonyl fluoride group acts as an excellent leaving group, facilitating reactions with various nucleophiles.
  • Hydrolysis : CPSF can hydrolyze to yield the corresponding sulfonic acid.

Biological Activity

While specific biological activities of CPSF are not extensively documented, compounds with similar structures often exhibit significant biological properties. Pyridine derivatives are well-known for their roles in pharmacology, including antimicrobial and anti-inflammatory effects. The sulfonyl fluoride group may enhance biological activity through improved binding affinity to target proteins.

Potential Biological Applications

  • Enzyme Inhibition : The electrophilic nature of CPSF allows it to modify reactive amino acids in enzymes, potentially leading to enzyme inhibition. This characteristic aligns with the general behavior of sulfonyl fluorides which are often used as probes in chemical biology .
  • Drug Development : Due to its structural features, CPSF may serve as a scaffold for developing new pharmaceuticals targeting specific enzymes or receptors involved in disease processes.

Comparative Analysis with Similar Compounds

To understand the potential applications of CPSF better, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
2-Chloropyridine-4-sulfonyl fluorideChlorine at position 2, sulfonyl fluoride at position 4Different regioselectivity affects reactivity
Pyridine-3-sulfonic acidSulfonic acid instead of sulfonyl fluorideHigher stability due to lack of leaving group
2-Aminopyridine-3-sulfonyl chlorideAmino group at position 2, sulfonyl chlorideReactivity towards electrophiles differs significantly

Case Studies and Research Findings

  • Enzyme Targeting : Research indicates that sulfonyl fluorides like CPSF can covalently modify active site residues in enzymes, impacting their activity. This has been explored for potential therapeutic applications in diseases such as cancer .
  • Synthesis and Applications : Studies have shown that CPSF can be synthesized through various methods, allowing for its application in drug discovery and development processes .

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloropyridine-3-sulfonyl fluoride, and how do reaction conditions influence yield?

Synthesis typically involves fluorination of the corresponding sulfonyl chloride precursor (e.g., 2-chloropyridine-3-sulfonyl chloride, CAS 6684-06-6) using fluorinating agents like potassium fluoride (KF) or xenon difluoride (XeF₂). Reaction conditions such as temperature (60–100°C), solvent polarity (e.g., acetonitrile or DMF), and catalyst presence (e.g., crown ethers for KF activation) critically impact yield. For example, prolonged heating in anhydrous conditions minimizes hydrolysis side reactions . Safety protocols for handling fluorinating agents, including ventilation and PPE, must align with hazardous material guidelines .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm fluoride substitution (δ ~50–70 ppm for sulfonyl fluorides) and 1H^{1}\text{H} NMR for pyridine ring protons.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (theoretical 211.54 g/mol) and isotopic patterns.
  • Elemental Analysis : To validate C, H, N, S, and F percentages.
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>98% recommended for research use) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile degradation products.
  • Storage : Keep containers tightly sealed in a cool, dry place away from moisture (hydrolysis risk) .
  • First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing hydrolysis during fluorination of sulfonyl chlorides?

Hydrolysis competes with fluorination due to sulfonyl fluoride’s sensitivity to moisture. Strategies include:

  • Using anhydrous solvents (e.g., dried acetonitrile) and molecular sieves.
  • Employing excess fluorinating agent (2–3 equivalents) to drive the reaction.
  • Monitoring reaction progress via 19F^{19}\text{F} NMR to terminate before hydrolysis dominates .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across different studies?

Contradictions may arise from solvent effects, impurities, or instrumentation calibration. To resolve:

  • Reproduce experiments under standardized conditions (solvent, temperature).
  • Cross-validate with complementary techniques (e.g., IR spectroscopy for functional groups).
  • Compare with literature data from authoritative databases (e.g., PubChem, EPA DSSTox) .

Q. What methodologies are effective for studying the stability of this compound under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC.
  • pH Profiling : Expose the compound to buffered solutions (pH 2–12) and quantify hydrolysis products (e.g., sulfonic acids) over time.
  • Moisture Sensitivity : Use Karl Fischer titration to correlate water content with decomposition rates .

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents to identify rate-determining steps.
  • Computational Modeling : Density Functional Theory (DFT) to map transition states and activation energies for fluoride displacement.
  • Trapping Intermediates : Use low-temperature NMR to detect sulfonate intermediates during reactions with amines or alcohols .

Notes on Evidence Utilization

  • Safety protocols and handling guidelines are derived from SDS documents for analogous sulfonyl chlorides and fluorides .
  • Synthetic methodologies are inferred from related compounds (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) and general fluorination principles .
  • Analytical techniques emphasize peer-reviewed standards to ensure reproducibility and accuracy .

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